ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate, also known as Etifoxine, is a small molecule drug that has been used as an anxiolytic agent in various countries. Etifoxine was first synthesized in the 1960s by a French pharmaceutical company, Biocodex. Since then, it has been extensively studied for its potential therapeutic effects on anxiety and other related disorders.
科学的研究の応用
Synthesis and Characterization
One-Pot Synthesis and Spectral Analysis : A study demonstrated the one-pot synthesis of triazole derivatives including ethyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, highlighting their structural characterization through FT-IR, NMR spectroscopy, and X-ray diffraction analyses. These compounds exhibit monoclinic crystal packing and are stabilized by weak intermolecular hydrogen bonding interactions. The study also delves into Density Functional Theory (DFT) calculations to probe structural properties and frontier molecular orbital analysis for understanding the stability and reactivity of these compounds (Ahmed et al., 2016).
Reactivity and Molecular Docking Studies : The reactivity of certain derivatives was explored, showing potent inhibitory activity towards enzymes like VEGFR-2 and EGFR tyrosine kinases, suggesting their potential as effective anti-cancer agents. Molecular docking studies further supported these findings by highlighting the interaction mechanisms at the molecular level (Riadi et al., 2021).
Biological Evaluation
Antitumor Activities : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and evaluated for their antitumor activities against various human cancer cell lines. The pharmacological screening indicated that many compounds exhibited moderate to high levels of antitumor activities, with some showing potent inhibitory activities comparable to 5-fluorouracil (Fang et al., 2016).
Enzyme Inhibition and Docking Studies : Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were prepared and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B). The study found that compounds exhibited significant inhibitory activity, with molecular docking suggesting potential bonding modes to the enzyme’s active sites, indicating their potential as therapeutic agents (Navarrete-Vázquez et al., 2012).
作用機序
Target of Action
Compounds with a tetrazole group, like “ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate”, are often associated with binding to G protein-coupled receptors (GPCRs) or ion channels, which play crucial roles in signal transduction in cells .
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The fluorophenyl group could enhance binding affinity and selectivity to the target .
Biochemical Pathways
The compound could potentially influence various biochemical pathways depending on its specific target. For instance, if the compound targets a GPCR, it could affect pathways related to cell signaling, neurotransmission, or immune response .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. The presence of the ethyl group and the fluorophenyl group could potentially enhance its lipophilicity, which might improve its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological target and pathway it affects. This could range from changes in cell signaling and function to potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
ethyl 2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylamino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O3/c1-2-21-12(20)11(19)14-7-10-15-16-17-18(10)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVXSUQHTJFFDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。